CP-673451

描述

CP-673451 is a chemical compound known for its potent inhibitory effects on platelet-derived growth factor receptors (PDGFR). This compound exhibits significant antiangiogenic and antitumor properties, making it a valuable subject of study in various scientific fields .

准备方法

The synthesis of CP-673451 involves multiple steps, typically starting with the preparation of the benzimidazole and quinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity .

化学反应分析

CP-673451 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the quinoline or benzimidazole rings.

科学研究应用

Inhibition of Tumor Growth

CP-673451 has demonstrated significant antitumor activity across various cancer types:

- Lung Cancer : In preclinical studies, this compound effectively suppressed cell viability and induced apoptosis in NSCLC cell lines (A549 and H1299) with half-maximal inhibitory concentrations (IC50) of approximately 0.49 μM and 0.61 μM, respectively . It also inhibited tumor growth in xenograft models, with high doses leading to over 78% reduction in tumor volume .

- Colon Carcinoma : The compound has shown efficacy against human colon carcinoma models (Colo205 and LS174T), indicating its broad-spectrum anticancer properties .

- Glioblastoma : this compound inhibited tumor growth in U87MG human glioblastoma multiforme xenograft models, further supporting its potential as an anticancer agent .

Anti-Angiogenic Properties

This compound exhibits potent anti-angiogenic effects by inhibiting PDGF-BB-stimulated angiogenesis. In a sponge implant model, it reduced PDGF-BB-induced angiogenesis by up to 75% at doses of 3 mg/kg . This property is particularly relevant for tumors that rely on angiogenesis for growth and metastasis.

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS) and downregulation of the Nrf2 signaling pathway. In NSCLC cells, this compound treatment led to increased ROS levels and subsequent apoptosis, which was less pronounced in normal lung epithelial cells, indicating a degree of selectivity for cancerous tissues .

Combination Therapy Potential

Recent studies suggest that this compound may enhance the efficacy of existing chemotherapy agents like cisplatin. The combination therapy resulted in a synergistic effect on cell viability reduction and increased ROS production in NSCLC cells . This suggests that this compound could serve as an effective adjuvant treatment alongside conventional chemotherapeutics.

Table 1: Summary of Preclinical Studies on this compound

Detailed Findings from Selected Studies

- Study on NSCLC (2014) : This study highlighted the effectiveness of this compound in suppressing cell viability and inducing apoptosis through inhibition of PDGFR signaling pathways. The study documented significant reductions in tumor size in vivo when treated with this compound at varying dosages .

- Combination with Cisplatin (2018) : This research explored the synergistic effects of combining this compound with cisplatin on NSCLC cells. The results indicated enhanced apoptosis and greater reductions in cell viability compared to either agent alone .

- Angiogenesis Inhibition Study : In this investigation, this compound was shown to inhibit PDGF-BB-induced angiogenesis significantly, demonstrating its potential as an anti-angiogenic agent alongside its direct anti-tumor effects .

作用机制

CP-673451 exerts its effects by potently inhibiting the phosphorylation of PDGFR. This inhibition disrupts the signaling pathways involved in angiogenesis and tumor growth, effectively suppressing the development of cancerous cells .

相似化合物的比较

Compared to other PDGFR inhibitors, CP-673451 exhibits greater selectivity and potency. Similar compounds include:

Crenolanib: Another PDGFR inhibitor with a different molecular structure.

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

Imatinib: A well-known PDGFR and BCR-ABL inhibitor used in cancer therapy.

This compound’s unique structure and potent inhibitory effects make it a valuable subject of study in various scientific and medical fields.

生物活性

CP-673451 is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR), primarily targeting PDGFR-β. Its biological activity has been extensively studied in various cancer models, demonstrating significant effects on cell proliferation, differentiation, apoptosis, and migration.

This compound inhibits PDGFR autophosphorylation, which is crucial for downstream signaling pathways involved in cell growth and survival. By blocking PDGFR signaling, this compound affects several key pathways, including:

- PI3K/AKT Pathway : Inhibition leads to reduced cell survival signals.

- GSK-3α and GSK-3β : Reduced phosphorylation of these proteins contributes to decreased cell proliferation.

- MAPK Pathway : Impacts cellular responses to growth factors.

Cell Proliferation and Apoptosis

Studies have shown that this compound effectively reduces cell viability in multiple cancer cell lines, including non-small cell lung cancer (NSCLC) and glioblastoma. For instance:

- NSCLC Cells : Treatment with this compound resulted in a dose-dependent increase in apoptosis, with IC50 values around 2.4 μM for A549 cells . The compound induced significant morphological changes indicative of apoptosis, such as condensed nuclei.

| Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|

| A549 | 2.4 | Yes |

| H1299 | 2.1 | Yes |

| HuCCA-1 | 4.81 | Yes |

Differentiation Induction

In glioblastoma models, this compound has been shown to induce neuron-like differentiation. Specifically, treatment with 1 μM this compound led to:

- Increased expression of neuronal markers (e.g., NEFL).

- Decreased expression of stem cell markers (e.g., nestin).

The average neurite-like process length increased significantly, indicating differentiation into neuron-like cells .

Tumor Growth Inhibition

In animal models, this compound has demonstrated potent anti-tumor activity:

- Dosing Regimens : Administered at doses of 20 mg/kg and 40 mg/kg resulted in tumor volume reductions of 42.56% and 78.15%, respectively .

| Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|

| 20 | 42.56 |

| 40 | 78.15 |

Anti-Angiogenic Effects

This compound also exhibits antiangiogenic properties by inhibiting PDGF-BB-stimulated angiogenesis in vivo. A sponge model showed a 70% reduction in angiogenesis at a dose of 3 mg/kg .

Case Studies

- Glioblastoma Multiforme (GBM) : In a study involving U87 GBM cells, this compound treatment resulted in significant differentiation and decreased proliferation rates. The expression levels of differentiation markers were quantified using qRT-PCR, showing notable increases in neuronal markers while decreasing astrocytic markers .

- Non-Small Cell Lung Cancer : A case study indicated that this compound effectively induced apoptosis in NSCLC xenografts, correlating with reduced tumor growth and increased apoptotic indices observed through histological analysis .

属性

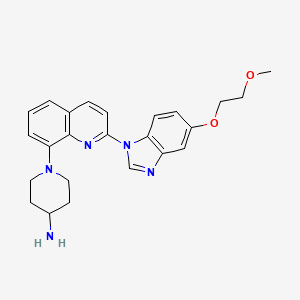

IUPAC Name |

1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-30-13-14-31-19-6-7-21-20(15-19)26-16-29(21)23-8-5-17-3-2-4-22(24(17)27-23)28-11-9-18(25)10-12-28/h2-8,15-16,18H,9-14,25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEOXSOLTLIWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187948 | |

| Record name | CP-673451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343787-29-1 | |

| Record name | CP-673,451 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343787291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-673451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-673451 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM0WWD90A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。